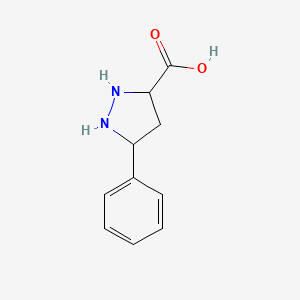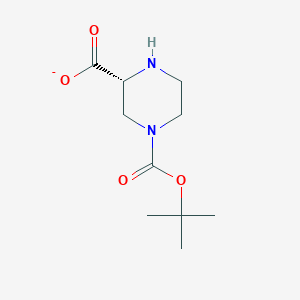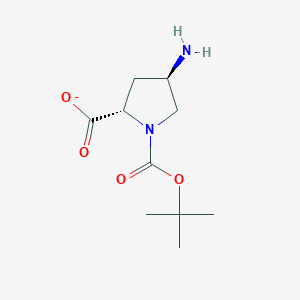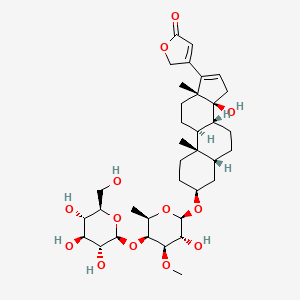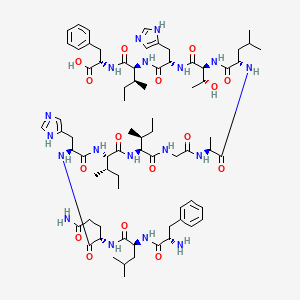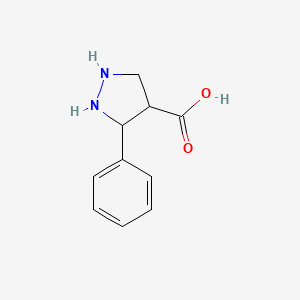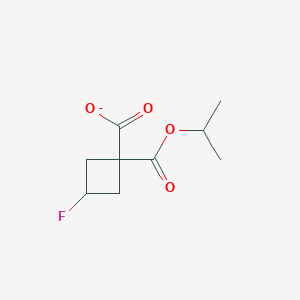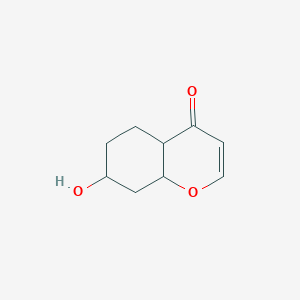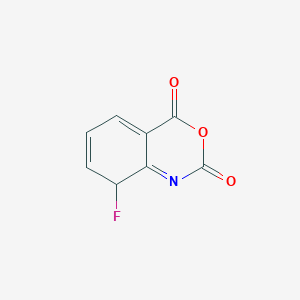
8-fluoro-8H-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-8H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4FNO3 It is known for its unique structure, which includes a benzoxazine ring with a fluorine atom at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-8H-3,1-benzoxazine-2,4-dione typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with triethylamine in ethanol and water at room temperature. This is followed by the addition of 8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione and refluxing the mixture for several hours . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
8-fluoro-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
8-fluoro-8H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 8-fluoro-8H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
8-fluoro-8H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
3-fluoroisatoic anhydride: Another fluorinated benzoxazine derivative with similar reactivity.
8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: A methoxy-substituted analog with different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.
Propiedades
Fórmula molecular |
C8H4FNO3 |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
8-fluoro-8H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H |
Clave InChI |
XFJZKQKBSMRRGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C2=NC(=O)OC(=O)C2=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)
